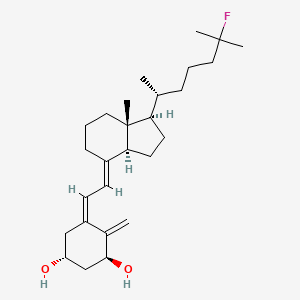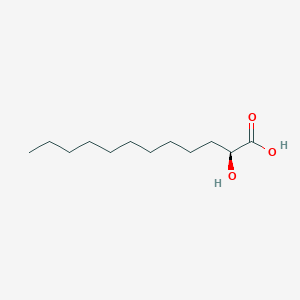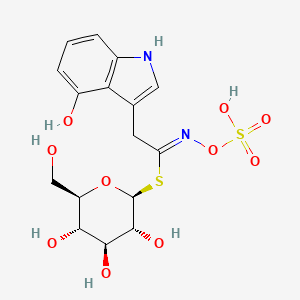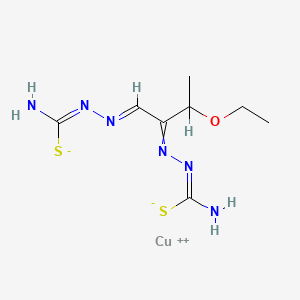
Hwa 923
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Hwa 923 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 2-methoxyphenylpiperazine with appropriate reagents to form the desired intermediate.
Hydroxypropylation: The intermediate is then reacted with hydroxypropylating agents to introduce the hydroxypropyl group.
Methoxybenzaldoxim formation: The final step involves the formation of the methoxybenzaldoxim moiety through a series of reactions involving methoxybenzaldehyde and appropriate reagents.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Hwa 923 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound in studies involving enterohepatic circulation and metabolic pathways.
Biology: Research has focused on its absorption, distribution, metabolism, and excretion in animal models.
Medicine: Hwa 923 is investigated for its potential therapeutic effects, particularly in the context of its pharmacokinetic properties.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including drug development and chemical synthesis.
Wirkmechanismus
The mechanism of action of Hwa 923 involves its interaction with specific molecular targets and pathways. It is postulated that the compound undergoes hydrolysis of its glucuronides by gut microflora, leading to enterohepatic circulation. This process allows the compound to be reabsorbed and exert its effects over an extended period . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Vergleich Mit ähnlichen Verbindungen
Hwa 923 can be compared with other similar compounds based on its chemical structure and pharmacokinetic properties. Some similar compounds include:
0-[3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl]-3-methoxybenzaldoxim dihydrochloride: This compound shares a similar structure and exhibits comparable pharmacokinetic properties.
Other piperazine derivatives: Compounds with similar piperazine moieties may exhibit similar pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for significant enterohepatic circulation and prolonged effects in the body.
Eigenschaften
CAS-Nummer |
67254-80-2 |
|---|---|
Molekularformel |
C22H31Cl2N3O4 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C22H29N3O4.2ClH/c1-27-20-7-5-6-18(14-20)15-23-29-17-19(26)16-24-10-12-25(13-11-24)21-8-3-4-9-22(21)28-2;;/h3-9,14-15,19,26H,10-13,16-17H2,1-2H3;2*1H/b23-15+;; |
InChI-Schlüssel |
XAZTWDOZTJWJFZ-RKIARVFCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Isomerische SMILES |
COC1=CC=CC(=C1)/C=N/OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Synonyme |
(3-(4-(2-methoxyphenyl)-1-piperazinyl)-2-hydroxypropyl)-3-methoxybenzaldoxim HWA 923 HWA-923 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)


![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)
![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)
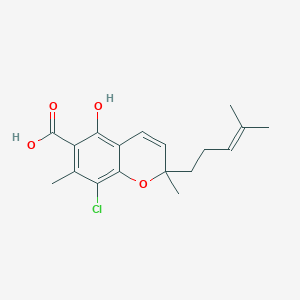


![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)

